
Trimethylsilyl 2-sulfanylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 2-sulfanylpropanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-sulfanylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 2-sulfanylpropanoate typically involves the reaction of 2-sulfanylpropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-sulfanylpropanoic acid+trimethylchlorosilane→trimethylsilyl 2-sulfanylpropanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Trimethylsilyl 2-sulfanylpropanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organosilicon compounds.
Mecanismo De Acción
The mechanism of action of trimethylsilyl 2-sulfanylpropanoate involves the reactivity of the trimethylsilyl group and the sulfanyl group. The trimethylsilyl group can act as a protecting group, while the sulfanyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl cyanide: Another organosilicon compound with a trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl acetate: Similar in structure but with an acetate group instead of a sulfanyl group.
Propiedades
Número CAS |
6398-66-9 |
|---|---|
Fórmula molecular |
C6H14O2SSi |
Peso molecular |
178.33 g/mol |
Nombre IUPAC |
trimethylsilyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H14O2SSi/c1-5(9)6(7)8-10(2,3)4/h5,9H,1-4H3 |
Clave InChI |
NKQQXEMDNDSTSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O[Si](C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


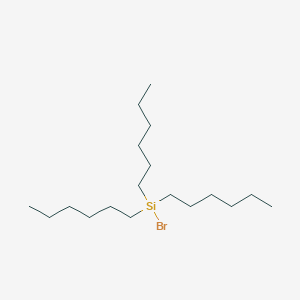

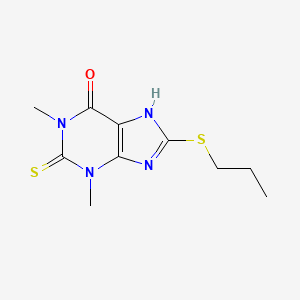

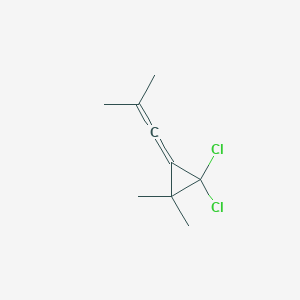
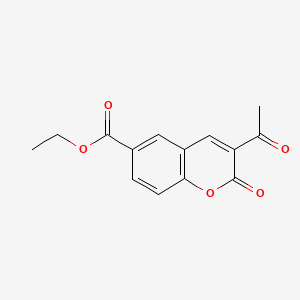
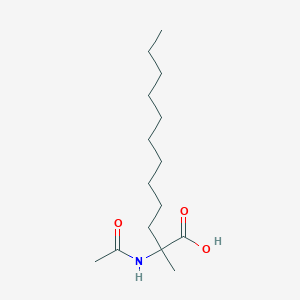
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)

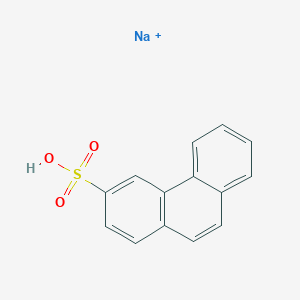
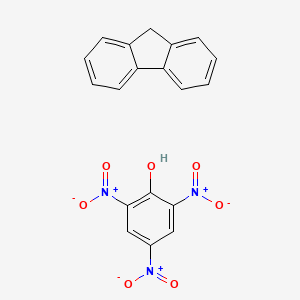

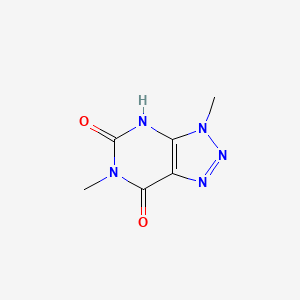
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
